1-(4-((4-(N-(2,4-Bis(hydroxy(oxido)amino)phenyl)ethanehydrazonoyl)phenyl)thio)phenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] typically involves the reaction of thiodiacetophenone with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro groups on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential
Properties
CAS No. |
7402-90-6 |
---|---|
Molecular Formula |
C28H22N8O8S |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
N-[(Z)-1-[4-[4-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenyl]sulfanylphenyl]ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C28H22N8O8S/c1-17(29-31-25-13-7-21(33(37)38)15-27(25)35(41)42)19-3-9-23(10-4-19)45-24-11-5-20(6-12-24)18(2)30-32-26-14-8-22(34(39)40)16-28(26)36(43)44/h3-16,31-32H,1-2H3/b29-17-,30-18+ |
InChI Key |
HCKJWCMQIZVHLV-QCOHSWCKSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)SC3=CC=C(C=C3)/C(=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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